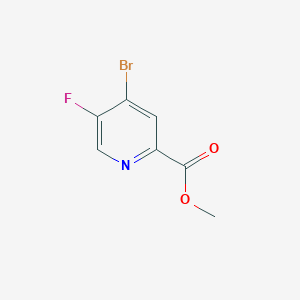

Methyl 4-bromo-5-fluoropicolinate

説明

Methyl 4-bromo-5-fluoropicolinate is a halogenated picolinate ester characterized by a pyridine ring substituted with bromine and fluorine atoms at the 4- and 5-positions, respectively, and a methyl ester group at the 2-position. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive halogen substituents that enable cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) . Its structural features, including electron-withdrawing substituents (Br, F), enhance its electrophilicity, making it a versatile precursor for constructing complex heterocyclic frameworks.

特性

IUPAC Name |

methyl 4-bromo-5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSWAYIJEFBSAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-fluoropicolinate typically involves the reaction between 5-bromo-4-fluoro-2-methylpyridine and methyl chloroformate. This reaction is catalyzed by a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure Methyl 4-bromo-5-fluoropicolinate.

Industrial Production Methods: Industrial production methods for Methyl 4-bromo-5-fluoropicolinate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts, with additional steps for purification and quality control to ensure the compound meets industrial standards.

化学反応の分析

Types of Reactions: Methyl 4-bromo-5-fluoropicolinate undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to the presence of bromine and fluorine atoms, this compound can act as a nucleophile in substitution reactions.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinates, while oxidation and reduction can lead to different oxidation states of the compound.

科学的研究の応用

Methyl 4-bromo-5-fluoropicolinate has been extensively used in scientific research due to its unique properties. Some of its applications include:

Pharmaceuticals: It is used in the synthesis of anti-inflammatory drugs, antiviral drugs, and anticancer agents.

Agrochemicals: It is utilized in the synthesis of herbicides and insecticides.

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

作用機序

The mechanism of action of Methyl 4-bromo-5-fluoropicolinate is not well understood. it is believed to act as a nucleophile in various reactions due to the presence of the bromine and fluorine atoms. It has also been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of this effect is not yet known. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.

類似化合物との比較

Comparison with Similar Compounds

Methyl 4-bromo-5-fluoropicolinate belongs to a broader class of substituted picolinate esters.

Table 1: Structural and Functional Comparison of Methyl 4-bromo-5-fluoropicolinate with Analogs

| Compound Name | CAS Number | Substituent Positions | Key Features | Similarity Score* |

|---|---|---|---|---|

| Methyl 4-bromo-5-fluoropicolinate | Not provided | 4-Br, 5-F, 2-COOCH₃ | High electrophilicity due to dual halogenation; versatile coupling substrate | Reference |

| Methyl 5-bromo-4-methylpicolinate | 886365-06-6 | 5-Br, 4-CH₃, 2-COOCH₃ | Methyl group introduces steric hindrance; reduced reactivity vs. halogen | 0.92 |

| Methyl 5-bromo-3-methylpicolinate | 213771-32-5 | 5-Br, 3-CH₃, 2-COOCH₃ | Meta-methyl limits conjugation; lower solubility in polar solvents | 0.91 |

| Methyl 5-bromopicolinate | 77199-09-8 | 5-Br, 2-COOCH₃ | Single halogen substituent; simpler reactivity profile | 0.97 |

| Methyl 6-chloro-3-nitropicolinate | Not provided | 6-Cl, 3-NO₂, 2-COOCH₃ | Nitro group enhances electron deficiency; prone to reduction reactions | N/A |

*Similarity scores (0–1 scale) based on structural and functional alignment with Methyl 4-bromo-5-fluoropicolinate .

Key Findings

Substituent Effects on Reactivity: The dual halogenation (Br and F) in Methyl 4-bromo-5-fluoropicolinate enhances its electrophilicity compared to mono-halogenated analogs like Methyl 5-bromopicolinate (similarity score: 0.97) . This property facilitates sequential functionalization in multi-step syntheses. Methyl-substituted analogs (e.g., Methyl 5-bromo-4-methylpicolinate) exhibit reduced reactivity due to steric hindrance, limiting their utility in coupling reactions .

Electronic and Steric Considerations :

- The fluorine atom at the 5-position in Methyl 4-bromo-5-fluoropicolinate increases the electron-deficient nature of the pyridine ring, improving its participation in nucleophilic aromatic substitutions.

- In contrast, nitro-substituted analogs (e.g., Methyl 6-chloro-3-nitropicolinate) are prone to side reactions under reducing conditions, limiting their stability in certain synthetic pathways .

Applications in Synthesis :

- Methyl 4-bromo-5-fluoropicolinate’s halogen diversity makes it superior to analogs like Methyl 5-bromo-3-methylpicolinate (similarity score: 0.91) for synthesizing fluorinated bioactive molecules, a critical feature in drug design .

- Analogs with single substituents (e.g., Methyl 5-bromopicolinate) are more cost-effective for large-scale reactions but lack the regioselectivity offered by dual-functionalized derivatives.

生物活性

Methyl 4-bromo-5-fluoropicolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analysis with similar compounds.

Chemical Structure and Properties

Methyl 4-bromo-5-fluoropicolinate is characterized by the presence of bromine and fluorine substituents on the pyridine ring, which influence its reactivity and biological interactions. Its molecular formula is , and it has a molecular weight of approximately 232.03 g/mol.

The biological activity of methyl 4-bromo-5-fluoropicolinate is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition may contribute to its potential anti-inflammatory properties.

- Induction of Apoptosis : Studies suggest that methyl 4-bromo-5-fluoropicolinate can induce apoptosis in cancer cells, a critical mechanism for anticancer activity.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

Antimicrobial Properties

Research indicates that methyl 4-bromo-5-fluoropicolinate demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In cancer research, methyl 4-bromo-5-fluoropicolinate has been evaluated for its cytotoxic effects on various cancer cell lines. The following table summarizes findings from key studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | COX-2 inhibition |

| A549 (lung cancer) | 25 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of methyl 4-bromo-5-fluoropicolinate against drug-resistant strains of bacteria. Results indicated that the compound significantly reduced bacterial growth compared to control groups, demonstrating its potential as a new antimicrobial agent.

- Cancer Cell Line Study : Another study focused on the effects of methyl 4-bromo-5-fluoropicolinate on breast cancer cell lines. The compound was found to activate apoptotic pathways, leading to a reduction in cell viability.

Comparative Analysis with Similar Compounds

Methyl 4-bromo-5-fluoropicolinate can be compared with other halogenated picolinate derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Methyl 4-bromo-5-fluoropicolinate | Yes | Yes |

| Methyl 4-chloro-5-fluoropicolinate | Moderate | Limited |

| Methyl 4-bromo-5-chloropicolinate | Yes | Moderate |

This comparison highlights the unique biological profile of methyl 4-bromo-5-fluoropicolinate, particularly its potent antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。